molecular formula C24H26N2O4S B5017009 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B5017009
M. Wt: 438.5 g/mol
InChI Key: JIDGZEZJTKUVFV-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that features a benzenesulfonyl group, a dimethylanilino group, and a methoxyphenylmethyl group

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18-8-7-11-23(19(18)2)26(31(28,29)22-9-5-4-6-10-22)17-24(27)25-16-20-12-14-21(30-3)15-13-20/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDGZEZJTKUVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the benzenesulfonyl group: This can be achieved by sulfonation of benzene using sulfuric acid or chlorosulfonic acid.

    Introduction of the dimethylanilino group: This step involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent methylation to obtain 2,3-dimethylaniline.

    Formation of the methoxyphenylmethyl group: This involves the methylation of phenol to form 4-methoxyphenol, followed by a Friedel-Crafts alkylation to introduce the methyl group.

    Coupling reactions: The final step involves coupling the benzenesulfonyl group, the dimethylanilino group, and the methoxyphenylmethyl group through acylation reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.

    Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylanilino and methoxyphenylmethyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Similar in structure but lacks the benzenesulfonyl and dimethylanilino groups.

    N-(2-methoxyphenyl)acetamide: Similar but with a different substitution pattern on the phenyl ring.

    N-(benzenesulfonyl)acetamide: Contains the benzenesulfonyl group but lacks the other substituents.

Uniqueness

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group enhances its potential as an enzyme inhibitor, while the dimethylanilino and methoxyphenylmethyl groups contribute to its overall stability and reactivity.

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